Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate
Overview
Description
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate is a complex organic compound that belongs to the class of tetrahydrobenzo[b]thiophenes This compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring, and two ester groups at positions 3 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with a suitable thiophene derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing tetrahydrobenzo[b]thiophene derivatives with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is associated with the activation of the NRF2 pathway, which leads to the expression of antioxidant and anti-inflammatory genes. The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, allowing NRF2 to translocate to the nucleus and activate gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is similar in structure but lacks the second ester group at position 6.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound has a carboxamide group instead of an ester group at position 3.
Uniqueness
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate is unique due to the presence of two ester groups, which enhance its chemical reactivity and potential for forming diverse derivatives. This structural feature makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-9-10(7-8)20-12(15)11(9)14(17)19-4-2/h8H,3-7,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFBYOIWJBRBMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC(=C2C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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